Cas no 170227-64-2 (N,N-Dimethyl-L-histidine Methyl Ester)

N,N-Dimethyl-L-histidine Methyl Ester is a modified histidine derivative featuring dimethylation at the amino group and esterification at the carboxyl group. This structural modification enhances its lipophilicity, making it advantageous for applications requiring improved membrane permeability or solubility in organic solvents. The compound retains the imidazole functionality of histidine, allowing it to participate in coordination chemistry or act as a ligand in catalytic systems. Its esterified form also facilitates selective deprotection strategies in synthetic chemistry. This derivative is particularly useful in peptide synthesis, medicinal chemistry research, and as a building block for designing histidine-based analogs with tailored physicochemical properties.
N,N-Dimethyl-L-histidine Methyl Ester structure
170227-64-2 structure
Product Name:N,N-Dimethyl-L-histidine Methyl Ester
CAS No:170227-64-2
MF:C9H15N3O2
MW:197.234301805496
CID:105683
Update Time:2025-11-02

N,N-Dimethyl-L-histidine Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • L-Histidine,N,N-dimethyl-, methyl ester
    • methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate
    • N,N-Dimethyl-His-OMe
    • N,N-DIMETHYL-HISTIDINE METHYL ESTER
    • N00N-Dimethyl-His-OMe
    • N,N-Dimethyl-histidine-OMe
    • N,N-Dimethyl-L-His-OMe
    • N,N-Dimethyl-L-histidine Methyl Ester
    • Inchi: 1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1
    • InChI Key: CDIYETQVUKDKFP-QMMMGPOBSA-N
    • SMILES: O(C)C([C@H](CC1=CN=CN1)N(C)C)=O

Computed Properties

  • Exact Mass: 197.11600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5

Experimental Properties

  • Density: 1.153
  • Boiling Point: 368.2 °C at 760 mmHg
  • Flash Point: 176.5 °C
  • PSA: 58.22000
  • LogP: 0.05540

N,N-Dimethyl-L-histidine Methyl Ester Security Information

  • Storage Condition:2-8°C

N,N-Dimethyl-L-histidine Methyl Ester Pricemore >>

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N,N-Dimethyl-L-histidine Methyl Ester Related Literature

Additional information on N,N-Dimethyl-L-histidine Methyl Ester

N,N-Dimethyl-L-histidine Methyl Ester (CAS 170227-64-2): A Comprehensive Overview

N,N-Dimethyl-L-histidine Methyl Ester (CAS 170227-64-2) is a specialized histidine derivative with growing importance in biochemical research and pharmaceutical applications. This compound, classified as a methylated amino acid ester, has garnered attention due to its unique structural properties and potential biological activities. As researchers explore novel peptide modifications and drug delivery systems, this histidine analog offers intriguing possibilities for scientific innovation.

The molecular structure of N,N-Dimethyl-L-histidine Methyl Ester features a dimethylated imidazole ring and an esterified carboxyl group, distinguishing it from natural histidine. These modifications enhance its lipophilicity and alter its hydrogen bonding capacity, making it valuable for studying protein-protein interactions and enzyme mechanisms. Recent studies suggest potential applications in neurological research, particularly in investigations of neurotransmitter systems and cognitive function.

In the context of current scientific trends, N,N-Dimethyl-L-histidine Methyl Ester aligns with several research hotspots. The growing interest in modified amino acids for drug discovery and bioconjugation techniques has increased demand for such specialty compounds. Researchers are particularly interested in how methylation patterns influence biological activity and molecular recognition, areas where this compound serves as an important research tool.

The synthesis of CAS 170227-64-2 typically involves selective methylation of L-histidine followed by esterification, requiring careful control of reaction conditions to ensure high purity. Analytical characterization commonly employs HPLC, mass spectrometry, and NMR spectroscopy to verify structural integrity. Proper storage conditions (typically -20°C under inert atmosphere) are essential to maintain stability of this amino acid derivative.

From a commercial perspective, N,N-Dimethyl-L-histidine Methyl Ester serves niche markets in pharmaceutical intermediates and research chemicals. The compound's pricing reflects its specialized nature and the complexity of its synthesis. Current market trends show increasing demand for such custom amino acid derivatives as tools for medicinal chemistry and peptide engineering.

Quality control standards for CAS 170227-64-2 typically specify ≥95% purity by HPLC, with strict limits on residual solvents and byproducts. Researchers should verify certificates of analysis when sourcing this material for sensitive applications. The compound's solubility profile (soluble in most organic solvents but limited water solubility) influences its experimental applications.

Future research directions for N,N-Dimethyl-L-histidine Methyl Ester may explore its potential in bioorthogonal chemistry and as a building block for smart biomaterials. The compound's modified structure could enable novel approaches in targeted drug delivery systems or serve as a probe for studying biological recognition processes. These applications align with current priorities in precision medicine and molecular imaging technologies.

Safety considerations for handling N,N-Dimethyl-L-histidine Methyl Ester follow standard laboratory protocols for amino acid derivatives. While not classified as hazardous, proper personal protective equipment (lab coat, gloves, eye protection) is recommended. Material Safety Data Sheets (MSDS) should be consulted for specific handling and disposal guidelines.

The scientific literature contains limited but growing references to CAS 170227-64-2, primarily in studies exploring histidine modifications and their biological effects. Patent databases reveal emerging interest in related compounds for therapeutic applications, suggesting potential future significance for this specific derivative.

For researchers considering N,N-Dimethyl-L-histidine Methyl Ester for their work, key considerations include its stability under various conditions, compatibility with other reagents, and optimal storage conditions. The compound's unique properties may offer advantages in specific chemical biology applications compared to unmodified histidine or other derivatives.

In summary, N,N-Dimethyl-L-histidine Methyl Ester (CAS 170227-64-2) represents an interesting example of amino acid modification with potential across multiple research domains. Its growing visibility reflects broader scientific interest in tailored biomolecules and precision chemical tools for advancing biological understanding and therapeutic development.

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